![molecular formula C26H22N2O4 B3035517 3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 324009-16-7](/img/structure/B3035517.png)
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
The compound “3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .Future Directions
The future directions in the field of isoxazole research involve the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . It is also important to develop alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
properties
IUPAC Name |
(3S,3aS,6aR)-2-methyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-27-21(16-22(29)19-14-12-18(13-15-19)17-8-4-2-5-9-17)23-24(32-27)26(31)28(25(23)30)20-10-6-3-7-11-20/h2-15,21,23-24H,16H2,1H3/t21-,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWXYDRMEPGMLU-OEMFJLHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@H]2[C@@H](O1)C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103302 | |
Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)dihydro-2-methyl-5-phenyl-, (3R,3aR,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
CAS RN |
324009-16-7 | |
Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)dihydro-2-methyl-5-phenyl-, (3R,3aR,6aS)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324009-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)dihydro-2-methyl-5-phenyl-, (3R,3aR,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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